1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine
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Overview
Description
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine is a complex organic compound that contains a unique combination of functional groups, including a nitro group, an aziridine ring, and a dioxaphosphinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine typically involves multiple steps, starting with the preparation of the dioxaphosphinan ring. This can be achieved through the reaction of ethylphosphonic dichloride with a suitable diol under controlled conditions. The nitro group is introduced via nitration, and the aziridine ring is formed through the reaction of an appropriate amine with an epoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce a variety of aziridine derivatives.
Scientific Research Applications
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the aziridine ring can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-N-(5-methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-3-piperidinamine
- 2-Ethyl-1-(5-methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine
Uniqueness
1-(5-Ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2-methylaziridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20934-10-5 |
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Molecular Formula |
C8H15N2O5P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
5-ethyl-2-(2-methylaziridin-1-yl)-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C8H15N2O5P/c1-3-8(10(11)12)5-14-16(13,15-6-8)9-4-7(9)2/h7H,3-6H2,1-2H3 |
InChI Key |
AIGOQINEWULJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COP(=O)(OC1)N2CC2C)[N+](=O)[O-] |
Origin of Product |
United States |
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